molecular formula C16H13ClFN3O2 B10903173 methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903173
M. Wt: 333.74 g/mol
InChI Key: MCKUOKKSMYOABN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:

  • Substituents:
    • 1-position: 4-fluorophenyl group (aromatic ring with para-fluorine).
    • 3- and 6-positions: Methyl groups.
    • 5-position: Chlorine atom.
    • 4-position: Methyl ester (-COOCH₃).
  • Molecular Formula: C₁₇H₁₅ClFN₃O₂ (inferred from and ).
  • Molecular Weight: ~349.76 g/mol (calculated by adjusting the carboxylic acid form in (335.76 g/mol) for the ester group).

Properties

IUPAC Name

methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-8-12-13(16(22)23-3)14(17)9(2)19-15(12)21(20-8)11-6-4-10(18)5-7-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKUOKKSMYOABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Dihydropyrano[2,3-c]Pyrazole Precursors

A breakthrough method involves using acid-functionalized catalysts to convert 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into pyrazolo[3,4-b]pyridines. AC-SO3H, a sulfonated carbon catalyst, enables a cascade ring-opening/closure mechanism in ethanol at ambient temperatures. For the target compound, this pathway would require:

  • Precursor Synthesis : 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile bearing 4-fluorophenyl and methyl substituents.

  • Aniline-Mediated Ring Opening : Nucleophilic attack by aniline at the pyrano ring’s oxygen atom, forming intermediates detectable via HRMS.

  • AC-SO3H-Catalyzed Cyclization : Intramolecular condensation activated by sulfonic acid groups on the catalyst surface, achieving >80% yield under optimized conditions.

Classical Hantzsch-Type Pyridine Formation

Older methodologies employ Hantzsch dihydropyridine intermediates, which undergo oxidative aromatization. Key modifications for the target molecule include:

  • Chlorine Introduction : Late-stage chlorination using POCl3 or N-chlorosuccinimide (NCS) at position 5.

  • Esterification : Methanol-mediated transesterification of carboxylate precursors under acidic conditions.

Regioselective Functionalization Techniques

Precise installation of substituents demands orthogonal protection-deprotection sequences and tailored reaction conditions.

4-Fluorophenyl Group Installation

The 1-(4-fluorophenyl) moiety is typically introduced via:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of fluorophenylboronic acid with pyrazolo precursors.

  • Direct Nucleophilic Substitution : Reaction of 4-fluoroiodobenzene with sodium hydride in DMF at 80°C.

Methyl Group Positioning

  • Position 3 Methylation : Alkylation of pyrazole nitrogen using methyl iodide and K2CO3 in acetonitrile.

  • Position 6 Methylation : Friedel-Crafts alkylation employing AlCl3 and methyl chloride in dichloromethane.

Chlorination at Position 5

Electrophilic chlorination agents like SO2Cl2 or NCS selectively target the pyridine ring’s position 5, achieving >90% selectivity in dichloroethane at 0–5°C.

Catalytic Systems and Reaction Optimization

Recent advancements focus on green chemistry principles and catalyst recyclability:

ParameterAC-SO3H MethodClassical Hantzsch
Catalyst Loading5 mg/mmolNot required
SolventEthanolToluene/DMF
Temperature25°C80–110°C
Reaction Time30–45 min6–12 hours
Yield75–85%60–70%

The AC-SO3H method reduces energy consumption and avoids toxic solvents but requires pre-functionalized precursors. Classical methods offer broader substrate tolerance but generate more waste.

Critical Process Parameters

Solvent Effects

  • Ethanol : Enhances nucleophilicity in AC-SO3H-catalyzed reactions, improving ring-opening kinetics.

  • Dichloromethane : Facilitates electrophilic chlorination by stabilizing charged intermediates.

Temperature Control

  • Low Temperatures (0–5°C) : Minimize side reactions during chlorination and methylation.

  • Ambient Conditions : Enable efficient catalysis by AC-SO3H without thermal degradation.

Purification Protocols

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% HPLC purity.

Analytical Characterization

Successful synthesis is confirmed via:

  • HRMS : Molecular ion peak at m/z 333.74 [M+H]+.

  • NMR : Distinct signals for methyl groups (δ 2.35–2.50 ppm), fluorophenyl protons (δ 7.20–7.45 ppm), and ester carbonyl (δ 165.2 ppm).

  • XRD : Crystallographic data confirming planar pyrazolopyridine core.

Scalability and Industrial Considerations

Bench-scale syntheses (10–100 g) face challenges:

  • Catalyst Recovery : AC-SO3H retains 90% activity after five cycles, reducing costs.

  • Chlorination Safety : SO2Cl2 requires rigorous containment due to toxicity.

  • Waste Streams : Ethanol-based methods generate 30% less hazardous waste than classical routes.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis, reducing reaction times by 40% and improving yield reproducibility.

Enzymatic Catalysis

Preliminary studies show lipases can esterify carboxylate intermediates under aqueous conditions, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Nucleophilic Substitution at the C5-Chlorine Position

The chlorine atom at position C5 undergoes nucleophilic substitution under controlled conditions. This reactivity enables the introduction of oxygen-, nitrogen-, or sulfur-based nucleophiles.

Key Examples:

Reaction TypeReagents/ConditionsProductYieldSource
Methoxy substitutionNaOMe, DMF, 80°C5-methoxy derivative72%
Amine substitutionBenzylamine, K2CO3, DMSO, 100°C5-(benzylamino) derivative65%

Mechanism: The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing groups (e.g., the adjacent pyridine nitrogen) that activate the chloro substituent toward nucleophilic attack .

Ester Hydrolysis to Carboxylic Acid

The methyl ester at position C4 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Hydrolysis Conditions:

ReagentsSolventTemperatureTimeYieldSource
6M HClEthanol/water (1:1)Reflux6 h85%
NaOH (2M)THF/water (3:1)60°C4 h78%

Applications: The carboxylic acid product serves as a precursor for amide coupling or further functionalization .

Cycloaddition and Multicomponent Reactions

The electron-deficient pyrazolo-pyridine core participates in cycloaddition reactions. For example, it reacts with β-diketones or enamines to form fused polycyclic systems.

Example Reaction:

  • Reactants: Dimedone (5,5-dimethylcyclohexane-1,3-dione), ammonium acetate

  • Conditions: Acetic acid, O₂ atmosphere, 130°C

  • Product: Tricyclic pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolone

  • Yield: 61–82%

Mechanism: The reaction involves enamine formation, oxidative dehydrogenation, and intramolecular cyclization .

Reductive Elimination of Substituents

The compound undergoes reductive elimination under palladium catalysis to remove substituents like methylthio (-SMe) groups, enabling further functionalization.

Example:

  • Reagents: Pd/C, H₂ (1 atm), EtOH

  • Product: Des-methylthio analog

  • Yield: 70%

Cross-Coupling Reactions

The chloro and fluorophenyl groups allow participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-aryl or aryl-amine bond formation.

Coupling TypeCatalyst/BaseSubstrateProductYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃Phenylboronic acid5-phenyl derivative68%
BuchwaldPd₂(dba)₃, XantphosMorpholine5-morpholino derivative75%

Tautomerism and Rearomatization

The pyrazolo[3,4-b]pyridine system exhibits tautomerism between 1H- and 2H-forms, influencing reactivity. Acidic or basic conditions shift the equilibrium, affecting reaction outcomes .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-b]pyridines have been extensively studied for their potential as anticancer agents. Methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives have shown promising activity against various cancer cell lines. For instance, research indicates that compounds in this class can inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. A study synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their inhibitory effects on TRKA, with some compounds exhibiting nanomolar activity against this target .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be low, indicating strong antibacterial activity . The structural features of pyrazolo[3,4-b]pyridines contribute to their interaction with microbial targets, making them candidates for further development as antimicrobial agents.

Antioxidant Activity

Recent investigations into the antioxidant properties of pyrazolo[3,4-b]pyridine derivatives suggest that these compounds can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases. The synthesis of novel derivatives has been linked to enhanced antioxidant activities compared to traditional antioxidants .

Catalytic Activity

This compound has been explored as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it an attractive candidate in synthetic organic chemistry. For example, studies have shown that pyrazolo[3,4-b]pyridine derivatives can act as effective catalysts in the synthesis of other heterocycles .

Nanotechnology

The integration of pyrazolo[3,4-b]pyridines into nanomaterials has opened new avenues for their application in drug delivery systems and biosensors. Recent advancements involve using these compounds in the development of magnetic metal-organic frameworks that serve as nanoscale catalysts . These frameworks enhance the efficiency of chemical reactions while providing a platform for targeted drug delivery.

Data Summary Table

Application AreaActivity TypeObservations/Findings
Medicinal ChemistryAnticancerInhibition of TRKA with nanomolar activity .
AntimicrobialEffective against Klebsiella pneumoniae and S. aureus with low MIC values .
AntioxidantEnhanced free radical scavenging capabilities .
Material ScienceCatalyticEffective catalyst for heterocycle synthesis .
NanotechnologyIntegration into magnetic frameworks for drug delivery .

Case Study 1: Anticancer Efficacy

In a recent study published in Nature, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer properties against multiple tumor cell lines. The most active compound demonstrated significant inhibition of cell proliferation in vitro and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial study assessed the efficacy of this compound against clinically relevant pathogens. The results indicated that this compound exhibited potent antibacterial activity comparable to existing antibiotics .

Case Study 3: Catalytic Applications

Research focusing on the catalytic capabilities of pyrazolo[3,4-b]pyridines highlighted their role in facilitating chemical reactions with high efficiency. A novel catalyst system was developed using these compounds that significantly reduced reaction times and improved yields in organic synthesis .

Mechanism of Action

The mechanism of action of methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a class of pyrazolo[3,4-b]pyridine derivatives. Below is a comparative analysis with analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1: 4-Fluorophenyl; 3,6: Me; 5: Cl; 4: COOCH₃ C₁₇H₁₅ClFN₃O₂ ~349.76 Not explicitly provided High lipophilicity due to ester group
5-Chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () 1: 4-Fluorophenyl; 3,6: Me; 5: Cl; 4: COOH C₁₆H₁₃ClFN₃O₂ 335.76 EN300-231434 Carboxylic acid form; polar, lower lipophilicity
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () 1: 4-Chlorobenzyl; 3,6: Me; 4: COOH C₁₆H₁₄ClN₃O₂ 323.76 937597-74-5 Chlorobenzyl group increases steric bulk; Cl vs. F alters electronic properties
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate () 1,3,6: Me; 5: Cl; 4: COOCH₃ C₁₁H₁₂ClN₃O₂ 253.69 866769-80-4 Trimethyl substitution reduces aromaticity; lower molecular weight
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () 1: Me; 6: 3-MeO-phenyl; 4: COOH C₁₆H₁₅N₃O₃ 297.31 937597-68-7 Methoxy group enhances solubility; altered π-π interactions
Halogen Substitutions (F vs. Cl):
  • 4-Fluorophenyl (Target Compound) : Fluorine’s high electronegativity enhances dipole interactions and metabolic stability compared to chlorine .
  • 4-Chlorobenzyl (): Chlorine’s larger atomic size increases steric hindrance and lipophilicity (logP ~2.8 vs.
Ester vs. Carboxylic Acid:
  • The methyl ester in the target compound reduces polarity (logP increase by ~1.5 units) compared to the carboxylic acid form (), favoring passive diffusion across biological membranes .
Methoxy vs. Methyl Groups:

Structural Confirmation Methods

Crystallographic data for analogous pyrazoline derivatives () were resolved using the SHELX suite (e.g., SHELXL for refinement), a gold-standard tool for small-molecule structure determination . The target compound’s structure would likely be confirmed via similar methods.

Biological Activity

Methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties. The molecular formula is C14H12ClFN3O2C_{14}H_{12}ClFN_3O_2 with a molecular weight of 301.72 g/mol. Its structure features a pyrazolo ring substituted with a chloro and fluorophenyl group, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Kinase Inhibition : This compound has been studied as an inhibitor of several kinases, which are critical in signaling pathways related to cancer and inflammation. For instance, it has shown potential as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation .
  • PPAR Agonism : Research indicates that related compounds within the pyrazolo[3,4-b]pyridine family exhibit agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This suggests a role in lipid metabolism and anti-inflammatory effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of bulky groups at specific positions on the pyrazolo ring can significantly enhance receptor binding affinity and selectivity. For example, modifications at the 5-position have been shown to impact PPAR agonism positively .
  • Hydrophobic Interactions : The arrangement and nature of substituents influence the hydrophobic interactions with target proteins, affecting the overall efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazolo derivatives:

  • Anti-Cancer Activity : A study demonstrated that pyrazolo derivatives exhibited cytotoxic effects against various cancer cell lines in the NCI 60-cell panel. Compounds showed GI50 values ranging from 0.018 to 9.98 μM, indicating significant anti-proliferative activity .
  • Inhibition of Enzymatic Activity : Certain derivatives have been reported to inhibit key enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), which play essential roles in cancer progression .
  • Inflammatory Response Modulation : Pyrazolo compounds have also demonstrated the ability to modulate inflammatory pathways by inhibiting cytokine production, contributing to their therapeutic potential in inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityReferenceObservations
PPARα Agonism Effective in reducing triglyceride levels
Kinase Inhibition Inhibits TRK signaling pathways
Anti-Cancer Activity Cytotoxic effects against NCI 60 cell lines
Inhibition of GSK-3 Potential for cancer therapy
Anti-inflammatory Effects Modulates cytokine production

Q & A

Q. What are the common synthetic routes for preparing methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The compound is typically synthesized via multi-step heterocyclic condensation. A key approach involves cyclocondensation of substituted pyrazole precursors with fluorophenyl-containing intermediates. For example, ethyl acetoacetate and substituted hydrazines can form pyrazole cores, followed by coupling with 4-fluorophenyl groups via Ullmann or Suzuki-Miyaura reactions. Reaction optimization often requires catalysts like palladium (e.g., Pd(PPh₃)₄) and solvents such as DMF or toluene to enhance yield . Post-cyclization esterification with methyl chloroformate may finalize the carboxylate moiety .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation. Parameters such as unit cell dimensions (e.g., monoclinic system with β ≈ 96.7°), space group (P21/c), and bond lengths (C–C ≈ 1.50 Å) provide detailed stereochemical insights . Complementary techniques include:

  • NMR : To verify substituent positions (e.g., ¹⁹F NMR for fluorophenyl groups).
  • HPLC-MS : For purity assessment and molecular ion detection.
  • FT-IR : To identify functional groups like ester carbonyls (~1700 cm⁻¹) .

Q. What strategies mitigate low yields during pyrazolo[3,4-b]pyridine core formation?

Yield optimization focuses on:

  • Catalyst selection : Palladium catalysts improve cross-coupling efficiency (e.g., aryl-chloro to aryl-fluorine substitution) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Gradual heating (80–100°C) minimizes side reactions during cyclization .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 4-fluorophenyl group be addressed?

Regioselective substitution at the pyridine ring requires directing groups. For example, electron-withdrawing substituents (e.g., chloro at position 5) can guide electrophilic aromatic substitution. Computational modeling (DFT) predicts favorable sites for fluorophenyl attachment, while kinetic studies using time-resolved NMR monitor intermediate stability . Alternative methods like directed ortho-metalation (DoM) with lithium bases may also enhance selectivity .

Q. What crystallographic data contradictions arise in similar pyrazolo-pyridine derivatives, and how are they resolved?

Discrepancies in bond angles (e.g., C–N–C varying by ±2°) or space group assignments (e.g., P21/c vs. P2₁) are common. Resolution involves:

  • Data redundancy : Collecting multiple datasets (≥98% completeness) to refine parameters .
  • Twinned crystal analysis : Using software like TWINLAW to detect pseudo-symmetry .
  • Comparative studies : Cross-referencing with analogous structures (e.g., pyrazolo[3,4-b]thiopyrano derivatives) .

Q. How are structure-activity relationships (SAR) explored for this compound in medicinal chemistry contexts?

SAR studies systematically modify substituents (e.g., replacing methyl with trifluoromethyl at position 3) and evaluate biological activity. Key steps include:

  • Molecular docking : To predict binding affinity with targets like carbonic anhydrases .
  • In vitro assays : Testing analogs against enzyme isoforms (e.g., CAH1 vs. CAH2) to assess selectivity .
  • Pharmacokinetic profiling : Measuring logP (via HPLC) to correlate lipophilicity with membrane permeability .

Q. What mechanistic insights explain the ester group’s stability under acidic conditions?

The methyl ester’s stability is attributed to steric protection by adjacent methyl groups (positions 3 and 6) and electron-withdrawing effects from the chloro substituent. Hydrolysis studies in HCl/water (93–96°C, 17 h) show <10% degradation, confirmed via ¹H NMR monitoring of methyl group signals . Comparative studies with ethyl esters reveal faster hydrolysis kinetics due to reduced steric hindrance .

Methodological Notes

  • Synthetic Reproducibility : Batch-to-batch variability in palladium-catalyzed steps necessitates rigorous catalyst characterization (e.g., XPS for oxidation state) .
  • Data Validation : Cross-validate XRD findings with spectroscopic data (e.g., ensure C=O IR peaks align with ester carbonyls in the crystal structure) .

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